Product packaging for 7-Bromo-2-cyclopropylisoindolin-1-one(Cat. No.:CAS No. 1779133-17-3)

7-Bromo-2-cyclopropylisoindolin-1-one

Cat. No.: B3006917
CAS No.: 1779133-17-3
M. Wt: 252.111
InChI Key: IANBGNXEFRQVOM-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylisoindolin-1-one is a synthetically valuable brominated isoindolinone derivative designed for use in medicinal chemistry and drug discovery research. The isoindolinone scaffold is recognized as a privileged structure in pharmaceutical development, present in a large variety of biologically active compounds and approved drugs . This core structure is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological applications, making it a highly versatile template for the synthesis of novel therapeutic agents . The bromine substituent at the 7-position makes this compound an excellent intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald reactions, allowing researchers to efficiently introduce diverse carbon-based frameworks. The cyclopropyl group at the 2-position can influence the molecule's metabolic stability and conformational properties. As such, this reagent is primarily used as a key building block in the construction of targeted compound libraries, particularly in projects aimed at developing modulators for the central nervous system, given the known activity of related isoindolinones as metabotropic glutamate receptor potentiators and their use in treating neurological and psychiatric diseases . Researchers will find this compound essential for probing structure-activity relationships and for lead optimization campaigns. Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B3006917 7-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1779133-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANBGNXEFRQVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 7 Bromo 2 Cyclopropylisoindolin 1 One

Reactivity Profiles of the C-7 Bromine Substituent

The bromine atom at the C-7 position of the isoindolinone core is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, participating in a range of reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-7 bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl frameworks and other complex architectures.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. wikipedia.org In the case of 7-Bromo-2-cyclopropylisoindolin-1-one, it can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce new substituents at the C-7 position. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. organic-chemistry.org

The Stille coupling offers an alternative C-C bond-forming strategy, utilizing organotin reagents. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane in the presence of a palladium catalyst would yield the corresponding 7-substituted isoindolinone.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. nih.govmit.edu This method is particularly useful for the introduction of alkyl, aryl, and vinyl groups.

Below is a representative table of potential cross-coupling reactions for this compound.

Coupling ReactionReagentCatalyst (Typical)Base (Typical)Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Na₂CO₃7-Aryl-2-cyclopropylisoindolin-1-one
StilleAryltributylstannanePd(PPh₃)₄-7-Aryl-2-cyclopropylisoindolin-1-one
NegishiArylzinc chloridePdCl₂(dppf)-7-Aryl-2-cyclopropylisoindolin-1-one

This table presents hypothetical reaction conditions based on general knowledge of these coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the reaction can proceed under certain conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgyoutube.com The isoindolinone ring system possesses some electron-withdrawing character, which may facilitate nucleophilic aromatic substitution (SNAr) at the C-7 position. libretexts.org Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the bromide under forcing conditions (high temperature and/or pressure). The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. khanacademy.orgyoutube.com

NucleophileReagent ExampleConditions (Typical)Product
AlkoxideSodium methoxideHigh Temperature, DMF7-Methoxy-2-cyclopropylisoindolin-1-one
ThiolateSodium thiophenoxideHigh Temperature, DMF7-(Phenylthio)-2-cyclopropylisoindolin-1-one
AminePyrrolidineHigh Temperature, DMSO7-(Pyrrolidin-1-yl)-2-cyclopropylisoindolin-1-one

This table illustrates potential nucleophilic aromatic substitution reactions and conditions.

The bromine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, using a palladium catalyst and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), is a common method. Other methods may include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid.

MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C2-Cyclopropylisoindolin-1-one
Transfer HydrogenationAmmonium formate, Pd/C2-Cyclopropylisoindolin-1-one

This table provides examples of reductive dehalogenation methods.

Transformations Involving the N-2 Cyclopropyl (B3062369) Group

The N-cyclopropyl group is another site of potential reactivity. The strained three-membered ring can undergo ring-opening reactions under various conditions, and the C-H bonds of the cyclopropane (B1198618) ring can be activated for functionalization.

The cyclopropyl group, being a strained ring system, can undergo ring-opening reactions, often promoted by acids, transition metals, or radical initiators. nih.gov For N-cyclopropyl amides, these reactions can lead to the formation of various acyclic or heterocyclic structures. acs.orgnih.gov For instance, treatment with strong acids could lead to the formation of a propenyl or propanol (B110389) derivative after ring opening and reaction with a nucleophile. Transition metal-catalyzed reactions can also promote ring-opening and subsequent annulation or coupling reactions. scispace.comacs.orgresearchgate.net

Reaction TypeReagents/Conditions (Hypothetical)Potential Product Class
Acid-Catalyzed Ring OpeningStrong acid (e.g., HBr)N-(halopropyl)isoindolin-1-one derivative
Transition Metal-Catalyzed AnnulationRh(III) catalyst, oxidantFused heterocyclic systems

This table outlines potential ring-opening transformations of the N-cyclopropyl group.

Recent advances in C-H activation chemistry have enabled the direct functionalization of otherwise unreactive C-H bonds. nih.gov In the context of N-cyclopropyl amides, directed C-H activation has been demonstrated, where the amide oxygen can direct a metal catalyst to activate a specific C-H bond on the cyclopropane ring. acs.orgrsc.org This allows for the introduction of new functional groups at a specific position on the cyclopropyl ring, preserving the three-membered ring structure. acs.org For this compound, this could provide a pathway to di-substituted cyclopropane derivatives.

Reaction TypeReagents/Conditions (Hypothetical)Potential Product
Directed C-H ArylationPd(OAc)₂, Phenylboronic acid, oxidant7-Bromo-2-(2-phenylcyclopropyl)isoindolin-1-one
Directed C-H SilylationRh catalyst, Hydrosilane7-Bromo-2-(2-silylcyclopropyl)isoindolin-1-one

This table presents hypothetical C-H activation reactions for the N-cyclopropyl group.

Chemical Modifications of the Lactam Carbonyl Group (C-1)

The lactam carbonyl group at the C-1 position of the isoindolinone core is a key site for chemical modification, primarily through reduction reactions. The polarity of the carbon-oxygen double bond makes the carbonyl carbon susceptible to nucleophilic attack, which is the initial step in many reduction processes.

Reduction to Hydroxylactams and Isoindolines:

The carbonyl group can undergo partial or complete reduction depending on the reagents and reaction conditions employed. The use of mild reducing agents can convert the C-1 carbonyl to a hydroxyl group, yielding the corresponding hydroxylactam. More forceful conditions can lead to the complete reduction of the carbonyl to a methylene (B1212753) group, resulting in the formation of a 7-bromo-2-cyclopropylisoindoline.

An efficient and controllable method for this transformation is the electrochemical reduction of cyclic imides. By using a simple undivided cell with carbon electrodes, the reduction of the lactam carbonyl can be tuned to yield either hydroxylactams or the fully reduced lactams by adjusting the electric current and reaction time. Another powerful method involves the use of silanes in an alkoxide-catalyzed hydrosilylation reaction. For instance, the combination of tert-butoxide (t-BuOK) as a catalyst and diphenylsilane (B1312307) (Ph₂SiH₂) as the reductant has been shown to effectively reduce benzolactams.

Reaction TypeReagent/ConditionProduct Type
Partial ReductionElectrochemical (controlled)1-Hydroxy-isoindolinone
Complete ReductionElectrochemical (prolonged)Isoindoline
HydrosilylationPh₂SiH₂, t-BuOKIsoindole

This table provides a summary of potential reduction methods for the lactam carbonyl group based on general isoindolinone reactivity.

These transformations are significant as they alter the electronic and steric properties of the molecule, providing access to different classes of compounds derived from the original isoindolinone scaffold.

Electrophilic and Nucleophilic Substitution Reactions on the Isoindolinone Aromatic Ring (excluding C-7)

The benzene (B151609) ring of the isoindolinone core is amenable to substitution reactions, though the regioselectivity is governed by the electronic effects of the existing substituents: the lactam functionality and the bromine atom at C-7.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. The directing effects of the substituents on the ring determine the position of the incoming electrophile. The isoindolinone ring contains two key directing groups:

The bromo group at C-7: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion).

Considering these effects on this compound, the potential sites for electrophilic attack are C-4, C-5, and C-6.

The lactam carbonyl group directs incoming electrophiles to the C-5 position (meta).

The bromo group directs incoming electrophiles to the C-6 position (ortho) and the C-4 position (para).

The outcome of an electrophilic substitution reaction, such as nitration or Friedel-Crafts acylation, will depend on the specific reaction conditions and the interplay of these directing effects. For instance, in the Friedel-Crafts acylation of bromobenzene, the major product is the para-acylated compound, suggesting that substitution at C-4 might be favored. However, the strong deactivating effect of the lactam moiety could favor substitution at C-5.

Reaction TypeTypical ReagentsPotential Product Position(s)Directing Influence
NitrationHNO₃, H₂SO₄C-4, C-5, C-6Competing (Lactam vs. Bromo)
Friedel-Crafts AcylationAcyl chloride, AlCl₃C-4, C-5, C-6Competing (Lactam vs. Bromo)
HalogenationBr₂, FeBr₃C-4, C-5, C-6Competing (Lactam vs. Bromo)

This table outlines common electrophilic aromatic substitution reactions and the regiochemical considerations for the this compound substrate.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to it. In this compound, the bromine at C-7 is a potential leaving group. However, this section excludes reactions at C-7. Nucleophilic substitution at other positions (C-4, C-5, C-6) is highly unlikely as they lack a suitable leaving group.

Functionalization at the Bridged Methylene (C-3) Position

The C-3 position of the isoindolinone ring is a benzylic methylene group, situated alpha to the lactam carbonyl. The protons at this position are acidic and can be removed by a strong base to generate a carbanion. This carbanion is stabilized by resonance with the adjacent carbonyl group, making the C-3 position a prime site for alkylation and other carbon-carbon bond-forming reactions.

Alkylation Reactions:

The generation of a carbanion at C-3 allows for the introduction of a wide variety of substituents through reaction with electrophiles. A common strategy involves the deprotonation with a strong base like lithium diisopropylamide (LDA), followed by quenching with an alkylating agent. This method has been successfully applied to the asymmetric synthesis of 3-substituted isoindolinones. By using a chiral auxiliary, such as an N-tert-butylsulfinyl group, high diastereoselectivity can be achieved in the alkylation step.

The scope of this reaction is broad, with various alkylating agents being successfully employed.

Alkylating Agent TypeExampleProduct
Alkyl HalideIodomethane3-Methyl-isoindolinone
Allylic HalideAllyl bromide3-Allyl-isoindolinone
Benzylic HalideBenzyl bromide3-Benzyl-isoindolinone
Propargylic HalidePropargyl bromide3-Propargyl-isoindolinone

This table illustrates the versatility of C-3 alkylation on the isoindolinone core.

This methodology provides a powerful tool for creating complex isoindolinone derivatives with a stereocenter at the C-3 position, which is often a feature in pharmacologically active molecules. The resulting 3-substituted isoindolinones can serve as versatile intermediates for the synthesis of other related heterocyclic systems.

Theoretical and Computational Investigations on 7 Bromo 2 Cyclopropylisoindolin 1 One

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

A thorough understanding of the electronic structure of 7-Bromo-2-cyclopropylisoindolin-1-one is fundamental to predicting its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide critical insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations would enable the determination of various reactivity descriptors.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted Significance
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Ionization Potential The energy required to remove an electron, influencing its behavior in redox reactions.
Electron Affinity The energy released upon gaining an electron, also crucial for understanding redox properties.
Global Hardness/Softness Measures the resistance to change in electron distribution; important for predicting reaction pathways.
Electronegativity Describes the tendency of the molecule to attract electrons.
Electrophilicity Index A global measure of electrophilic character, useful in predicting reactions with nucleophiles.

Note: The values in this table are for illustrative purposes and are not based on actual computational results, as such data is not currently available.

Computational Elucidation of Reaction Mechanisms for Synthetic Transformations

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions, providing a level of detail often unattainable through experimental methods alone. For this compound, such studies could illuminate its synthesis and potential transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. This analysis is crucial for understanding the feasibility and selectivity of a particular synthetic route. For instance, the synthesis of this compound likely involves several steps, each with its own transition state that could be characterized computationally.

The calculation of the energetic profiles for each elementary step in a reaction pathway allows for the determination of activation energies and reaction enthalpies. This information is vital for predicting reaction rates and identifying the rate-determining step of a synthetic process. A detailed energetic profile would provide a quantitative understanding of the thermodynamics and kinetics governing the formation of this compound.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis, Mass Spectrometry Fragmentation)

Computational spectroscopy is an essential tool for the characterization of novel compounds. By simulating various types of spectra, researchers can aid in the interpretation of experimental data and confirm the structure of a molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H and ¹³C NMR Chemical shifts and coupling constants for the aromatic, cyclopropyl (B3062369), and isoindolinone protons and carbons.
IR Spectroscopy Characteristic vibrational frequencies for the C=O (amide) bond, C-N bond, C-Br bond, and aromatic C-H bonds.
UV-Vis Spectroscopy Electronic transitions, likely in the UV region, corresponding to π-π* and n-π* transitions of the aromatic and carbonyl groups.
Mass Spectrometry Prediction of the molecular ion peak and characteristic fragmentation patterns, which would be crucial for its identification.

Note: The features in this table are general predictions. Precise values would require dedicated computational studies.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Intermediates

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis can identify the most stable geometries of this compound and any reaction intermediates. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including the flexibility of the cyclopropyl group and its interactions with its environment. nih.gov Such simulations are instrumental in understanding how the molecule might interact with biological targets or other molecules in solution.

Advanced Applications in Chemical Research

Utility of 7-Bromo-2-cyclopropylisoindolin-1-one as a Versatile Synthetic Building Block

This compound serves as a highly versatile scaffold in organic synthesis. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the elaboration of the isoindolinone core. This strategic functionalization is crucial for tuning the molecule's properties for specific applications.

The cyclopropyl (B3062369) group attached to the nitrogen atom offers several advantages. It imparts a degree of conformational rigidity to the molecule and can influence its metabolic stability and pharmacokinetic profile in medicinal chemistry contexts. Furthermore, the cyclopropyl ring can participate in unique chemical transformations, adding to the synthetic utility of the parent molecule.

Key synthetic transformations involving the 7-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of various amino-substituted isoindolinones.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Coupling with organostannanes to form new carbon-carbon bonds.

These reactions underscore the importance of the bromo substituent as a versatile anchor for molecular diversification, making this compound a valuable starting material for creating libraries of novel compounds.

Development of Complex Molecular Architectures Employing the Isoindolinone Core

The isoindolinone framework is a core structure in many natural products and biologically active molecules. nih.govrsc.org The synthetic versatility of this compound allows for its incorporation into more complex molecular architectures. By leveraging the reactivity of the bromine atom and potentially other positions on the aromatic ring, chemists can construct intricate polycyclic and macrocyclic systems.

For instance, intramolecular cross-coupling reactions can be employed to create fused ring systems, leading to novel heterocyclic scaffolds with unique three-dimensional shapes. The isoindolinone core can also serve as a rigid template to which other molecular fragments are attached, enabling the synthesis of compounds with well-defined spatial arrangements of functional groups. This is particularly important in drug design, where the precise orientation of substituents is critical for binding to biological targets. ontosight.ai

The development of such complex molecules is often guided by the principles of scaffold-based drug design, where the isoindolinone core is systematically modified to optimize its interaction with a specific protein or enzyme. ontosight.ai The ability to readily functionalize this compound makes it an ideal starting point for such endeavors.

Investigation of this compound Derivatives in Materials Science (e.g., as Components in Optoelectronic or Fluorogenic Systems)

Isoindolinone derivatives have emerged as promising candidates for applications in materials science, particularly in the fields of optoelectronics and fluorescence imaging. rsc.org The extended π-system of the isoindolinone core can be modulated through chemical modification to tune its absorption and emission properties. The introduction of electron-donating or electron-withdrawing groups at the 7-position via cross-coupling reactions with this compound can significantly alter the electronic structure and, consequently, the photophysical characteristics of the resulting molecules. acgpubs.orgresearchgate.net

Optoelectronic Applications:

Derivatives of isoindolinone are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The ability to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modification is crucial for optimizing the performance of these devices. chemrxiv.org The inherent thermal and photochemical stability of the isoindolinone scaffold is also a desirable feature for such applications.

Fluorogenic Systems:

Isoindolinone-based compounds have been developed as fluorescent probes for various analytical and biological applications. rsc.orgresearchgate.net These probes can be designed to exhibit "turn-on" or "turn-off" fluorescence responses in the presence of specific analytes or changes in their environment. researchgate.net The bromo substituent in this compound can be replaced with fluorogenic moieties or groups that modulate the fluorescence of a tethered fluorophore. For example, a derivative could be designed where the fluorescence is quenched in its native state but becomes fluorescent upon reacting with a target molecule. rsc.org

Below is a table summarizing the potential photophysical properties of hypothetical derivatives of this compound:

Derivative Substituent at 7-position Potential Application Expected Photophysical Property
Compound A PhenylOptoelectronicsBlue-shifted emission
Compound B ThienylOrganic PhotovoltaicsRed-shifted absorption
Compound C DansylFluorogenic ProbeEnvironment-sensitive fluorescence
Compound D PyreneFluorescence ImagingExcimer formation

Chemical Probe Design Based on the this compound Scaffold

A chemical probe is a small molecule used to study and manipulate biological systems. The design of effective chemical probes requires a scaffold that is synthetically accessible, possesses favorable physicochemical properties, and can be readily modified to incorporate reporter tags or reactive groups. ljmu.ac.uk The this compound scaffold is well-suited for this purpose.

The bromine atom can be utilized to attach various functionalities, such as:

Affinity labels: Groups that can form a covalent bond with a target protein, allowing for its identification and characterization.

Reporter groups: Fluorophores, biotin (B1667282) tags, or radioactive isotopes that enable the detection and visualization of the probe and its biological target.

Photoaffinity labels: Groups that become reactive upon irradiation with light, allowing for precise control over the labeling process.

Furthermore, the isoindolinone core itself can serve as a pharmacophore that interacts with a specific biological target. For example, isoindolinone derivatives have been developed as inhibitors of various enzymes, including histone deacetylases (HDACs) and proteins involved in the Hedgehog signaling pathway. nih.govnih.gov By starting with this compound, researchers can synthesize a library of potential inhibitors and then develop optimized chemical probes to study their mechanism of action.

The design of such probes often involves a modular approach, where different components (the recognition element, the linker, and the reporter tag) are systematically varied to achieve the desired properties. The synthetic tractability of the this compound scaffold makes it an excellent platform for implementing such a strategy.

Future Research Directions and Emerging Avenues in 7 Bromo 2 Cyclopropylisoindolin 1 One Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The increasing demand for environmentally conscious chemical manufacturing necessitates the development of greener synthetic routes to complex molecules like 7-Bromo-2-cyclopropylisoindolin-1-one. rsc.org Future research will likely focus on moving away from traditional methods that may involve harsh conditions or heavy metal catalysts, which can lead to environmental contamination. rsc.org

Emerging strategies are expected to prioritize atom economy, the use of recyclable catalysts, and greener solvents. rsc.orgrsc.org Key areas of investigation include:

Transition-Metal-Free Synthesis: Exploring organocatalyzed or base-mediated tandem reactions could provide pathways that avoid heavy metal contamination. rsc.org For instance, methods using recyclable fluorous phosphine (B1218219) organocatalysts in green solvents represent a promising, environmentally benign approach to constructing isoindolinone skeletons. rsc.orgrsc.org

C-H Activation Strategies: Direct C-H activation and functionalization are powerful, atom-economical tools for building molecular complexity. nih.gov Rhodium and Ruthenium-catalyzed syntheses of isoindolinones via C-H activation have been developed for related structures and could be adapted. nih.govnih.gov These methods can eliminate the need for pre-functionalized starting materials, reducing step counts and waste. nih.govorganic-chemistry.org Merging C-H activation with other chemical transformations, such as the strain-release of 1,2-oxazetidines, offers a sustainable avenue to isoindolinone skeletons without the need for harsh oxidants. nih.govorganic-chemistry.orgacs.org

Visible-Light Photoredox Catalysis: This rapidly developing field offers mild and efficient ways to forge new bonds. Future syntheses could employ visible light to promote key bond-forming steps, potentially reducing the reliance on high temperatures and stoichiometric reagents. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies
MethodologyKey AdvantagesPotential Challenges for this compoundRelevant Catalyst/Reagent Examples
OrganocatalysisMetal-free, often recyclable, mild conditions. rsc.orgSubstrate scope, catalyst loading.Fluorous Phosphines, N-Heterocyclic Carbenes (NHCs). rsc.orgorganic-chemistry.org
C-H ActivationHigh atom economy, reduced pre-functionalization. nih.govRegioselectivity, catalyst cost and sensitivity.[{RhCl2Cp*}2], [{Ru(p-cymene)Cl2}2]. nih.govorganic-chemistry.org
Photoredox CatalysisMild conditions (ambient temp.), unique reactivity. researchgate.netQuantum yield, scalability, substrate compatibility.Iridium or Ruthenium photoredox catalysts, organic dyes.

Exploration of Novel Reactivity Patterns for the Bromine and Cyclopropyl (B3062369) Moieties

The bromine and cyclopropyl groups are versatile functional handles that offer numerous opportunities for derivatization. Future research will undoubtedly focus on leveraging these moieties to create libraries of new compounds with diverse structures and potential applications.

Bromine Atom Functionalization: The 7-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. Emerging avenues will likely explore:

Modern Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, newer methodologies like photoredox-mediated or nickel-catalyzed couplings could be employed to introduce novel alkyl, aryl, or heteroaryl groups under milder conditions.

Carbonylation and Related Reactions: Palladium-catalyzed C-H carbonylation has been used to form the isoindolinone core itself, and similar strategies could be used to further functionalize the bromo-aromatic ring. organic-chemistry.org

Directed Metallation: Directed ortho-metallation (DoM) followed by trapping with various electrophiles could be explored, although the electronic effects of the existing substituents would need to be carefully considered.

Cyclopropyl Moiety Reactivity: The N-cyclopropyl group is not merely a spectator substituent. Its inherent ring strain can be exploited in various transformations.

Ring-Opening Reactions: Under specific acidic or catalytic conditions, the cyclopropyl ring can undergo ring-opening to form new structures, such as N-(2-chloropropyl)amides or 2-oxazolines. rsc.org This strain-release strategy could be a pathway to novel heterocyclic systems.

Radical-Mediated Cycloadditions: Photochemical activation can induce single-electron transfer (SET) from N-aryl cyclopropylamines, leading to radical intermediates that participate in [3+2] cycloadditions with olefins. chemrxiv.orgrsc.org Applying this photochemistry to this compound could generate complex polycyclic scaffolds. The N-aryl and N-H groups are often essential for this reactivity. chemrxiv.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The shift towards data-driven discovery and high-throughput screening demands more efficient and automated synthetic methods. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for producing heterocyclic compounds. springerprofessional.de

Future work on this compound and its derivatives will likely involve:

High-Throughput Experimentation (HTE): Automated platforms can rapidly screen different catalysts, solvents, and reaction conditions to quickly optimize synthetic steps or discover new reactions.

Flow Synthesis: Continuous flow reactors provide superior control over reaction parameters like temperature and residence time, enhance safety when dealing with hazardous intermediates, and facilitate easier scale-up. nih.govdurham.ac.uk The synthesis of heterocyclic cores, including isoindolinones and related structures, has been successfully adapted to flow systems. mdpi.comuc.pt This technology would be ideal for preparing a library of derivatives by sequentially adding different reagents in a modular flow setup. uc.pt The integration of in-line purification and analysis techniques further accelerates the discovery process. durham.ac.uk

Table 2: Advantages of Flow Chemistry for Isoindolinone Synthesis
ParameterAdvantage in Flow SystemsRelevance to this compound
SafetySmall reactor volumes minimize risks of exothermic events or handling toxic reagents. nih.govEnables exploration of higher temperatures/pressures to accelerate reactions.
ScalabilityProduction is scaled by extending run time, not by using larger reactors. uc.ptFacilitates production of larger quantities for further studies without re-optimization.
ReproducibilityPrecise control over parameters ensures high batch-to-batch consistency. uc.ptCrucial for generating reliable data in biological screening.
AutomationEnables automated library synthesis and process optimization. durham.ac.ukAccelerates the generation of diverse derivatives for structure-activity relationship (SAR) studies.

Computational Chemistry-Driven Rational Design of New Derivatives and Transformations

Computational tools are becoming indispensable in modern chemical research for predicting reactivity and designing molecules with desired properties. For this compound, in silico methods can guide future experimental work.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the feasibility of proposed synthetic routes, and understand the electronic properties of the molecule. researchgate.netchemrxiv.orgnih.gov For example, calculating the energies of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity and help rationalize observed reaction outcomes. nih.govrroij.com Such calculations could predict the most likely sites for electrophilic or nucleophilic attack and guide the design of new reactions.

Molecular Docking and Virtual Screening: If the isoindolinone core is being investigated for biological activity (e.g., as an enzyme inhibitor), molecular docking can predict how derivatives might bind to a target protein. researchgate.netnih.govnih.gov This allows for the rational design of new analogs with potentially improved affinity and selectivity, prioritizing the synthesis of the most promising candidates. researchgate.net

Predictive Modeling for Physicochemical Properties: Computational models can estimate properties like solubility, lipophilicity, and metabolic stability (ADME properties) for virtual compounds. nih.gov This allows chemists to design derivatives of this compound with more drug-like characteristics from the outset.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 7-Bromo-2-cyclopropylisoindolin-1-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by bromination. Optimize yields by controlling reaction temperature (e.g., 0–5°C for bromination to minimize side reactions), using catalysts like Pd(II) for cross-coupling steps, and employing column chromatography for purification. Monitor intermediates via TLC and characterize final products using 1^1H/13^13C NMR and HRMS. For reproducibility, document solvent ratios (e.g., DCM/MeOH gradients) and stoichiometry adjustments .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm substituent positions via 1^1H NMR (e.g., cyclopropyl proton splitting patterns) and 13^13C NMR (distinct carbonyl signals near 170 ppm).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • Elemental Analysis : Verify molecular formula (C11_{11}H10_{10}BrNO) with ≤0.4% deviation.
  • Melting Point : Compare with literature values (if available) .

Q. What safety precautions are critical when handling brominated intermediates during synthesis?

  • Methodological Answer : Brominated compounds are often irritants and potential mutagens. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Store intermediates in amber vials at –20°C to prevent degradation. Reference Safety Data Sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer : Use SHELXL for refinement, focusing on resolving disorder in the cyclopropyl or bromine positions. Collect high-resolution data (e.g., synchrotron sources for <0.8 Å resolution) to improve R-factors. For twinned crystals, apply the TWIN/BASF commands in SHELX. Validate hydrogen bonding via Olex2 visualization .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Perform a multi-method validation:

  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with SC-XRD bond lengths.
  • NMR Chemical Shift Prediction : Use software like ACD/Labs to cross-verify experimental vs. theoretical shifts.
  • Statistical Analysis : Apply Bland-Altman plots to quantify discrepancies. Reconcile outliers by re-examining solvent effects or tautomeric equilibria .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use dose-response curves (e.g., IC50_{50} determination) in cancer cell lines (MCF-7, HeLa) with MTT assays. Include positive controls (e.g., cisplatin) and validate via triplicate runs.
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Cross-validate with SPR or ITC for kinetic data.
  • Toxicity Screening : Assess hepatotoxicity using primary hepatocytes and ALT/AST release assays .

Q. How can researchers mitigate challenges in pharmacological profiling, such as low solubility or metabolic instability?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulations (liposomes).
  • Metabolic Stability : Conduct microsomal incubation assays (human liver microsomes) with LC-MS/MS monitoring. Introduce structural modifications (e.g., fluorination) to block CYP450 oxidation sites.
  • Pharmacokinetics : Perform in vivo studies in rodents, measuring plasma half-life (t1/2_{1/2}) and bioavailability via oral vs. IV administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.